molecular formula C5H3BrN2O2 B1291621 3-Bromopyrazine-2-carboxylic acid CAS No. 937669-80-2

3-Bromopyrazine-2-carboxylic acid

Cat. No.: B1291621
CAS No.: 937669-80-2
M. Wt: 202.99 g/mol
InChI Key: OBDCBKTUEZPSNQ-UHFFFAOYSA-N
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Description

3-Bromopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyrazine, characterized by the presence of a bromine atom at the third position and a carboxylic acid group at the second position of the pyrazine ring

Scientific Research Applications

3-Bromopyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 3-Bromopyrazine-2-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The compound has a GHS07 pictogram and the signal word is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of pyrazine-2-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution at the third position of the pyrazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different carboxylate or alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-Bromopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    3-Amino-6-bromopyrazine-2-carboxylic acid: Contains an amino group in addition to the bromine and carboxylic acid groups.

    6-Bromopyridine-3-carboxylic acid: Another brominated carboxylic acid with a pyridine ring

Uniqueness

3-Bromopyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3-bromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDCBKTUEZPSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622737
Record name 3-Bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937669-80-2
Record name 3-Bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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